molecular formula C26H32N2O4 B2474723 (Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-84-1

(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2474723
CAS No.: 637755-84-1
M. Wt: 436.552
InChI Key: RVTIPIKUKLOASH-RGEXLXHISA-N
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Description

The compound contains a tetramethylpiperidin-4-yl group, which is a type of hindered secondary amine . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of the ethyl ester group (-COOC2H5) suggests that it is a derivative of a carboxylic acid.


Chemical Reactions Analysis

The tetramethylpiperidin-4-yl group can participate in various reactions. For example, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals .


Physical and Chemical Properties Analysis

The tetramethylpiperidin-4-yl group has a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial and Antioxidant Activity The derivative ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate has been synthesized and studied for antimicrobial and antioxidant activities. The study conducted by Devi et al. (2010) highlighted the synthesis process and the resultant Schiff bases' properties, offering insights into the biological activity potential of such compounds (Devi et al., 2010).

Catalytic and Chemical Transformations Gabriele et al. (2012) explored the conversion of 3-yne-1,2-diol derivatives into furan-3-carboxylic esters through PdI(2)/KI-catalyzed direct oxidative carbonylation. This indicates the compound's role in advanced chemical transformations, showcasing its utility in producing high-value-added compounds (Gabriele et al., 2012).

Material Science and Renewable Resources Pacheco et al. (2015) discussed the utility of similar compounds in the production of biobased terephthalic acid precursors, essential for creating renewable polyethylene terephthalate (PET). The work emphasizes the compound's significance in sustainable material production and its role in developing renewable resources (Pacheco et al., 2015).

Biological Activity and Medicinal Chemistry Phutdhawong et al. (2019) prepared derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and evaluated their biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. This study opens pathways for using such compounds in pharmaceuticals and drug development (Phutdhawong et al., 2019).

Safety and Hazards

The tetramethylpiperidin-4-yl group is associated with several hazard statements, including H226 - Flammable liquid and vapor, H290 - May be corrosive to metals, H302 - Harmful if swallowed, H314 - Causes severe skin burns and eye damage, and H335 - May cause respiratory irritation .

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-7-31-24(30)20-15(2)32-23-18-11-9-8-10-17(18)22(29)19(21(20)23)14-27-16-12-25(3,4)28-26(5,6)13-16/h8-11,14,16,28-29H,7,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXWABVOHCQJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4CC(NC(C4)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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